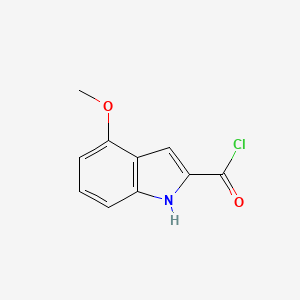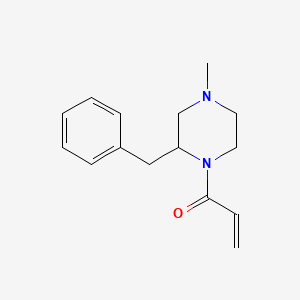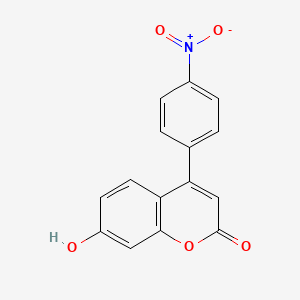
2-Methyl-1-methylsulfanyl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-methylsulfanyl-propan-2-ol” is a chemical compound with the CAS Number: 27874-69-7 . It has a molecular weight of 120.22 and a molecular formula of C5H12OS . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl chain with a methyl group and a methylsulfanyl group attached to the second carbon .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Preparation of Coenzyme M Analogues
A study by Gunsalus et al. (1978) explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research highlights the potential of structural analogues in understanding enzymatic mechanisms and designing inhibitors for methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
IR Study of Adsorption and Decomposition on Catalysts
Zawadzki et al. (2001) conducted an infrared spectroscopy study to investigate the interactions and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts. This research provides insights into the catalytic processes and surface chemistry of carbon materials in organic synthesis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).
One-Pot Synthesis of Dibenzo[a,j]xanthenes
Gong et al. (2009) reported the use of a Bronsted-acidic ionic liquid as a catalyst for the synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes. This study exemplifies the application of novel catalytic systems in facilitating organic transformations and enhancing reaction efficiencies (Gong, Fang, Wang, Zhou, & Liu, 2009).
Synthesis of Antimicrobial Agents
Jafarov et al. (2019) synthesized new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)-propane, demonstrating their efficacy as antiseptics against bacteria and fungi. This research highlights the role of organic synthesis in developing new antimicrobial agents for medical applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Metabolic Engineering for Chemical Production
Altaras and Cameron (1999) described the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli, showcasing the application of biotechnology in producing commodity chemicals from renewable resources. This study underscores the potential of microbial systems in sustainable chemical production (Altaras & Cameron, 1999).
Safety and Hazards
The safety information for “2-Methyl-1-methylsulfanyl-propan-2-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-methyl-1-methylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWSHQASSGLLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)
![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)


![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-5-bromo-2-ethoxybenzenesulfonamide](/img/structure/B2642651.png)
![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
